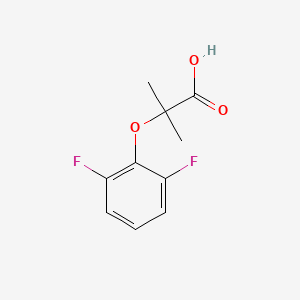

2-(2,6-Difluorophenoxy)-2-methylpropanoic acid

Description

2-(2,6-Difluorophenoxy)-2-methylpropanoic acid is a synthetic carboxylic acid derivative featuring a 2,6-difluorophenoxy group attached to a 2-methylpropanoic acid backbone. Such compounds are often intermediates in drug synthesis, particularly for peroxisome proliferator-activated receptor (PPAR) agonists like Elafibranor, which shares a similar phenoxy-propanoic acid framework .

Key structural attributes of 2-(2,6-difluorophenoxy)-2-methylpropanoic acid include:

- Molecular formula: Likely C₁₀H₁₀F₂O₃ (inferred from analogs).

- Functional groups: A phenoxy ether linkage and a carboxylic acid group.

- Applications: Potential use as a building block for PPAR-targeting drugs or nonsteroidal anti-inflammatory drugs (NSAIDs) .

Properties

IUPAC Name |

2-(2,6-difluorophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-10(2,9(13)14)15-8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSHVFXSIPANAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203955-59-2 | |

| Record name | 2-(2,6-difluorophenoxy)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenoxy)-2-methylpropanoic acid typically involves the reaction of 2,6-difluorophenol with a suitable alkylating agent, followed by carboxylation. One common method involves the use of 2,6-difluorophenol and 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of 2-(2,6-Difluorophenoxy)-2-methylpropanoic acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,6-Difluorophenoxy)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can lead to the modulation of enzyme activity or disruption of cellular processes, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2,6-difluorophenoxy)-2-methylpropanoic acid with analogous phenoxy- and phenyl-substituted propanoic acids:

Notes:

- *pKa values for arylpropionic acids typically range between 3.5–4.5 due to the electron-withdrawing effects of substituents .

- †Estimated based on the molecular formula C₁₀H₁₀F₂O₃.

- ‡Directly reported for CLO in studies on arylpropionic acids .

Key Observations:

- Substituent Effects: The 2,6-difluorophenoxy group enhances metabolic stability compared to non-halogenated analogs (e.g., 2-methoxyphenyl derivatives) .

- Acidity: The pKa of 2-(2,6-difluorophenoxy)-2-methylpropanoic acid is expected to align with other arylpropionic acids (~3.5–4.2), making it suitable for ionic interactions in drug-receptor binding .

PPAR Agonists

Elafibranor, a PPARα/δ agonist, incorporates a phenoxy-propanoic acid moiety similar to the target compound.

NSAID Candidates

CLO (2-(4-chlorophenoxy)-2-methylpropanoic acid) shares structural homology with the target compound and is investigated for NSAID-like activity. Chlorine and fluorine substituents both modulate COX enzyme inhibition, though fluorine’s smaller size may reduce steric hindrance in binding .

Commercial and Research Availability

- 2-(2,6-Difluorophenoxy)-2-methylpropanoic acid: Limited commercial availability; custom synthesis is likely required (similar to Enamine’s 2-(2,6-difluorophenyl) analog, CAS MFCD11036902) .

- Elafibranor: Advanced to Phase III trials, underscoring the viability of phenoxy-propanoic acids in drug development .

Biological Activity

2-(2,6-Difluorophenoxy)-2-methylpropanoic acid, also known by its CAS number 1203955-59-2, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, focusing on its mechanisms of action, efficacy in different biological assays, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The chemical structure of 2-(2,6-Difluorophenoxy)-2-methylpropanoic acid can be described as follows:

- IUPAC Name : 2-(2,6-Difluorophenoxy)-2-methylpropanoic acid

- Molecular Formula : C11H12F2O3

- Molecular Weight : 236.21 g/mol

The biological activity of 2-(2,6-Difluorophenoxy)-2-methylpropanoic acid is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may modulate various signaling pathways involved in cell proliferation and apoptosis. It has been shown to inhibit enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases.

Antioxidant Activity

Studies have demonstrated the antioxidant potential of 2-(2,6-Difluorophenoxy)-2-methylpropanoic acid using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The compound exhibited significant radical scavenging activity, indicating its potential as a natural antioxidant.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 30.1 |

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that 2-(2,6-Difluorophenoxy)-2-methylpropanoic acid possesses considerable antibacterial properties.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with varying doses of the compound.

Case Study 2: Antidiabetic Potential

Another study assessed the impact of the compound on glucose metabolism in diabetic rats. The administration of 2-(2,6-Difluorophenoxy)-2-methylpropanoic acid resulted in improved insulin sensitivity and reduced blood glucose levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.